molecular formula C11H13BF3NO5S B1393653 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid CAS No. 2096332-30-6

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B1393653
CAS No.: 2096332-30-6
M. Wt: 339.1 g/mol
InChI Key: YXEYVMPXRUATEN-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is a multifunctional organoboron building block designed for advanced pharmaceutical and antimicrobial research. Its structure incorporates two key moieties: a boronic acid group that enables participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, and a trifluoromethyl group that enhances lipophilicity and metabolic stability of resulting compounds . This makes it a valuable reagent in the synthesis of complex molecules, particularly in drug discovery programs where the introduction of fluorine atoms is a strategic priority to improve binding affinity and bioavailability . A primary research application for this class of trifluoromethyl-substituted phenylboronic acids is in the development of antimicrobial agents . Structural analogues have demonstrated promising activity against pathogens such as Candida albicans, Aspergillus niger, and Bacillus cereus . The proposed mechanism of action, informed by docking studies on similar compounds, involves the potential inhibition of microbial leucyl-tRNA synthetase (LeuRS), a validated target for benzoxaborole antifungal drugs like Tavaborole . The presence of the morpholinosulfonyl group is expected to further influence the molecule's physicochemical properties and its interaction with biological targets, offering researchers a sophisticated tool for structure-activity relationship (SAR) studies in medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO5S/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)22(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEYVMPXRUATEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Functionalization

The key aromatic precursor is often a 2-trifluoromethyl-substituted phenylboronic acid or its derivative. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using commercially available trifluoromethylated aromatic boronic acids.

Step Reaction Type Reagents/Conditions Notes
1 Introduction of trifluoromethyl group Use of 4-bromo-2-(trifluoromethyl)phenylboronic acid or direct trifluoromethylation of phenylboronic acid derivatives Commercial availability facilitates synthesis
2 Sulfonylation Reaction with morpholine and sulfonyl chloride derivatives (e.g., chlorosulfonic acid or morpholinosulfonyl chloride) Sulfonyl chlorides react with morpholine to form morpholinosulfonyl intermediates

Installation of Morpholinosulfonyl Group

The morpholinosulfonyl substituent is introduced via sulfonylation of the aromatic amine or phenol precursor, or by direct substitution on a suitable leaving group-bearing aromatic intermediate.

  • Typical reagents: Morpholine, sulfonyl chlorides.
  • Solvents: Dichloromethane or other aprotic solvents.
  • Conditions: Room temperature to mild heating (20–60°C), reaction times from several hours to overnight.

Formation of the Boronic Acid Group

The boronic acid group is often installed via:

Method Reagents Conditions Yield Range Notes
Lithiation/borylation n-BuLi, B(OMe)3 or B(OEt)3 Low temperature (-78°C), inert atmosphere Moderate to high Requires strict anhydrous conditions
Pd-catalyzed borylation Pd(dppf)Cl2, bis(pinacolato)diboron, base (e.g., KOAc) 80–130°C, inert atmosphere, 3–18 h 40–80% Mild conditions, scalable

Representative Experimental Procedures

Palladium-Catalyzed Cross-Coupling

A common approach involves Suzuki-Miyaura cross-coupling of a 4-bromo-2-trifluoromethylphenyl intermediate with a boron reagent:

  • Example conditions :

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Sodium carbonate or cesium carbonate
    • Solvent: Toluene, DMF, or 1,2-dimethoxyethane/water mixture
    • Temperature: 90–130°C
    • Time: 0.25–18 h (microwave irradiation can shorten time)
  • Yield : Typically 60–75% depending on substrate and conditions.

Sulfonylation with Morpholine

  • Reaction of 4-(chlorosulfonyl)-2-trifluoromethylphenylboronic acid with morpholine in dichloromethane at room temperature for 12–24 h yields the morpholinosulfonyl derivative.

  • Purification by flash chromatography or recrystallization.

Data Summary Table of Key Preparation Steps

Step Starting Material Reagents Conditions Yield (%) Remarks
1 4-Bromo-2-trifluoromethylbenzene Pd catalyst, bis(pinacolato)diboron, base 80°C, 3.5 h 60–75 Borylation to install boronic acid precursor
2 4-(Chlorosulfonyl)-2-trifluoromethylphenylboronic acid Morpholine, DCM 20°C, 12–24 h 65–80 Sulfonylation to form morpholinosulfonyl group
3 Crude intermediate Purification by chromatography N/A N/A Final purification step

Analytical and Research Findings

  • NMR Spectroscopy : Characteristic signals confirm the presence of trifluoromethyl group (19F NMR), morpholine ring protons (1H NMR), and boronic acid protons/signals.

  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~350–370 g/mol depending on exact substitution).

  • Purity : Typically >95% after purification by silica gel chromatography or recrystallization.

  • Reaction Monitoring : TLC and HPLC used to monitor reaction progress; microwave-assisted synthesis can significantly reduce reaction times with comparable yields.

Summary and Recommendations

The preparation of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is best achieved via a palladium-catalyzed borylation of a trifluoromethyl-substituted aryl halide, followed by sulfonylation with morpholine under mild conditions. Microwave irradiation and optimized bases (e.g., cesium carbonate or sodium carbonate) improve reaction efficiency and yield.

Strict control of moisture and oxygen is necessary during borylation steps. Purification by chromatography ensures high purity suitable for further synthetic applications such as Suzuki coupling or medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form new carbon-carbon bonds. The sulfonyl and trifluoromethyl groups enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Boronic Acids

Key Structural and Electronic Features

The reactivity of arylboronic acids in cross-coupling reactions is influenced by electronic effects (electron-withdrawing/donating substituents) and steric hindrance. Below is a comparative analysis of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid and analogous compounds:

Table 1: Comparison of Reactivity and Structural Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Reactivity in Transmetalation* Key Reference
This compound Morpholinosulfonyl (para), Trifluoromethyl (ortho) 339.1 High (synergistic EWGs)
2-Trifluoromethylphenylboronic acid Trifluoromethyl (ortho) 193.9 High (strong EWG, moderate steric hindrance)
4-Trifluoromethylphenylboronic acid Trifluoromethyl (para) 193.9 High (strong EWG, minimal steric hindrance)
2-Fluorophenylboronic acid Fluoro (ortho) 139.9 Moderate (weaker EWG than CF₃)
2,4-Difluorophenylboronic acid Fluoro (ortho and para) 157.9 Very High (dual EWGs)
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid Morpholinosulfonyl (para), Methyl (ortho) 285.1 Low (methyl is electron-donating)
4-(Fluorosulfonyl)phenylboronic acid Fluorosulfonyl (para) 218.0 Very High (stronger EWG than morpholinosulfonyl)
BB-6931 (4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid) Sulfamoyl (para), Trifluoromethyl (ortho) 357.2 Moderate (methoxypropyl reduces EWG effect)

*Reactivity relative to phenylboronic acid in Ni-catalyzed transmetalation ().

Reactivity Trends and Mechanistic Insights

Electronic Effects :
  • Trifluoromethyl vs. Fluoro : The trifluoromethyl group is a stronger EWG than fluorine, leading to higher reactivity in 2-trifluoromethylphenylboronic acid compared to 2-fluorophenylboronic acid. However, steric bulk from CF₃ can reduce reactivity in ortho-substituted derivatives (e.g., 2-trifluoromethylphenylboronic acid is less reactive than 2-fluoro due to steric hindrance) .
  • Morpholinosulfonyl Group: The morpholinosulfonyl group combines sulfonyl (strong EWG) and morpholine (moderate electron-donating via nitrogen). This balance enhances polarization of the boron center while maintaining solubility in organic solvents .
  • Dual EWGs: this compound exhibits synergistic electronic effects, outperforming mono-EWG analogs like 4-trifluoromethylphenylboronic acid in reactions requiring high electron deficiency .
Steric Effects :
  • Ortho-substituted EWGs (e.g., 2-trifluoromethyl) introduce steric hindrance, slowing transmetalation compared to para-substituted analogs. For example, 4-trifluoromethylphenylboronic acid reacts faster than its ortho counterpart .
  • The morpholinosulfonyl group’s bulk may slightly offset its electronic benefits, as seen in lower reactivity compared to smaller EWGs like fluorosulfonyl .

Biological Activity

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative characterized by a morpholine ring, a sulfonyl group, and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active molecules.

Chemical Structure

The structural formula of this compound can be represented as follows:

C11H12F3N1O3S1B1\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_3\text{S}_1\text{B}_1

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Morpholinosulfonyl Intermediate : A nucleophilic substitution reaction where morpholine reacts with a sulfonyl chloride.
  • Introduction of the Trifluoromethyl Group : Utilization of trifluoromethyl iodide in the presence of a catalyst.
  • Boronic Acid Formation : Finalizing the structure through boronic acid formation techniques.

The biological activity of this compound is primarily linked to its ability to participate in cross-coupling reactions, which are essential in synthesizing complex organic molecules. The boronic acid moiety interacts with palladium catalysts, forming reactive intermediates that couple with aryl or vinyl halides to create new carbon-carbon bonds. The presence of the sulfonyl and trifluoromethyl groups enhances both the reactivity and stability of the compound.

Antimicrobial Properties

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial activity. For example, studies have shown moderate antifungal and antibacterial effects against various pathogens, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents, with some derivatives showing lower MIC values than established drugs like Tavaborole .

Case Studies

  • Study on Antimicrobial Activity :
    • The compound was tested using agar diffusion methods and MIC determination.
    • Results indicated that at high concentrations (e.g., 100 µg), it could completely inhibit the growth of certain fungi and bacteria.
    • Comparative studies showed that it outperformed some existing antifungal agents .
  • Research on Drug Development :
    • Investigations into the use of this compound in drug discovery have highlighted its role as a scaffold for developing novel therapeutic agents.
    • Its unique structural features allow for modifications that can enhance biological activity against specific targets .

Comparison with Related Compounds

CompoundStructure FeaturesReactivityApplications
This compoundMorpholine, Sulfonyl, Trifluoromethyl groupsHigh due to unique substituentsOrganic synthesis, medicinal chemistry
Phenylboronic AcidLacks morpholinosulfonyl and trifluoromethylLower reactivityBasic organic synthesis
4-(Morpholinosulfonyl)phenylboronic AcidSimilar structure without trifluoromethylModerate reactivityLimited applications

Q & A

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2, PdCl2_2(dppf), or SPhos-Pd-G3 for Suzuki coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining >90% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid
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4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid

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